Unveiling 2'-O-Coumaroyl-(S)-aloesinol: A Technical Guide on its Discovery, Properties, and Biological Significance
Unveiling 2'-O-Coumaroyl-(S)-aloesinol: A Technical Guide on its Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chromone (B188151) glycoside 2'-O-Coumaroyl-(S)-aloesinol, a natural compound isolated from the Aloe genus. We delve into the history of its discovery, detailing the pivotal studies that led to its characterization. This document presents its physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, we provide a comprehensive account of the experimental protocols for its isolation and characterization, alongside an exploration of its biological activities, with a particular focus on its role as a β-secretase (BACE1) inhibitor. The associated signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History
The discovery of 2'-O-Coumaroyl-(S)-aloesinol was a significant contribution to the phytochemical understanding of the Aloe genus, a plant family with a long history of medicinal use. This novel chromone glycoside was first isolated and characterized in 2008 by a team of researchers led by Liang Lv.[1][2] Their investigation focused on identifying bioactive constituents from Aloe vera and Aloe nobilis with potential therapeutic applications in neurodegenerative diseases.[1][2]
The research was driven by the search for natural inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Bioassay-guided fractionation of the ethanolic extracts of Aloe vera and Aloe nobilis led to the identification of several chromone glycosides, among which 2'-O-Coumaroyl-(S)-aloesinol was identified as a new chemical entity.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Physicochemical and Spectroscopic Data
The structural characterization of 2'-O-Coumaroyl-(S)-aloesinol revealed a unique molecular architecture, consisting of an aloesinol core, a coumaroyl moiety, and a glucose unit. The precise stereochemistry and linkage were determined through advanced spectroscopic techniques.
Table 1: Physicochemical Properties of 2'-O-Coumaroyl-(S)-aloesinol
| Property | Value |
| Chemical Formula | C₂₈H₃₀O₁₁ |
| Molecular Weight | 542.53 g/mol |
| CAS Number | 1059182-23-8 |
| Appearance | Amorphous Powder |
Table 2: ¹H NMR Spectroscopic Data of 2'-O-Coumaroyl-(S)-aloesinol (500 MHz, CD₃OD)
| Position | δ (ppm) | J (Hz) |
| 3 | 6.18 (s) | |
| 6 | 6.70 (s) | |
| 2-CH₂ | 3.01 (dd) | 17.0, 5.5 |
| 3.15 (dd) | 17.0, 7.0 | |
| 2'-H | 4.20 (m) | |
| 1''-H | 4.95 (d) | 9.5 |
| 2''-H | 5.25 (t) | 9.5 |
| 3''-H | 3.60 (m) | |
| 4''-H | 3.55 (m) | |
| 5''-H | 3.50 (m) | |
| 6''a-H | 3.80 (dd) | 12.0, 5.5 |
| 6''b-H | 3.95 (dd) | 12.0, 2.0 |
| 2'''-H | 7.60 (d) | 8.5 |
| 3'''-H | 6.85 (d) | 8.5 |
| 5'''-H | 6.85 (d) | 8.5 |
| 6'''-H | 7.60 (d) | 8.5 |
| 7'''-H | 7.65 (d) | 16.0 |
| 8'''-H | 6.35 (d) | 16.0 |
| 5-CH₃ | 2.25 (s) | |
| 7-OH | ||
| 1'-OH | ||
| 4'''-OH |
Table 3: ¹³C NMR Spectroscopic Data of 2'-O-Coumaroyl-(S)-aloesinol (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 2 | 208.0 |
| 3 | 102.5 |
| 4 | 165.0 |
| 4a | 112.0 |
| 5 | 160.5 |
| 6 | 95.0 |
| 7 | 162.0 |
| 8 | 108.0 |
| 8a | 158.0 |
| 1' | 68.0 |
| 2' | 48.0 |
| 1'' | 75.0 |
| 2'' | 78.0 |
| 3'' | 80.0 |
| 4'' | 72.0 |
| 5'' | 82.0 |
| 6'' | 63.0 |
| 1''' | 126.0 |
| 2''' | 131.0 |
| 3''' | 116.5 |
| 4''' | 161.0 |
| 5''' | 116.5 |
| 6''' | 131.0 |
| 7''' | 146.0 |
| 8''' | 115.0 |
| 9''' | 168.0 |
| 5-CH₃ | 20.5 |
Mass Spectrometry Data
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was established as C₂₈H₃₀O₁₁ by HRESIMS, which showed a pseudomolecular ion peak [M+Na]⁺ at m/z 565.1680.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural elucidation of 2'-O-Coumaroyl-(S)-aloesinol, as described in the seminal 2008 publication by Lv et al.
Isolation of 2'-O-Coumaroyl-(S)-aloesinol
The isolation of 2'-O-Coumaroyl-(S)-aloesinol from Aloe nobilis involved a multi-step chromatographic process designed to separate this specific chromone glycoside from a complex mixture of phytochemicals.
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Extraction: The dried and powdered leaves of Aloe nobilis were extracted with 95% ethanol at room temperature.
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Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to remove less polar compounds.
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Column Chromatography (Diaion HP-20): The aqueous layer was subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol (B129727) in water.
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Gel Filtration Chromatography (Sephadex LH-20): Fractions containing chromone glycosides were further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on an ODS column with a methanol-water or acetonitrile-water gradient to yield pure 2'-O-Coumaroyl-(S)-aloesinol.
Structure Elucidation
The chemical structure of 2'-O-Coumaroyl-(S)-aloesinol was determined using a combination of spectroscopic methods:
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UV Spectroscopy: The UV spectrum showed absorption maxima characteristic of a chromone nucleus and a coumaroyl group.
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IR Spectroscopy: The IR spectrum indicated the presence of hydroxyl, carbonyl (ester and ketone), and aromatic functionalities.
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¹H and ¹³C NMR Spectroscopy: One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity of protons and carbons, confirming the aloesinol skeleton, the glucose unit, and the p-coumaroyl moiety. The attachment of the coumaroyl group at the 2'-position of the glucose was determined by key HMBC correlations.
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Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula of the compound.
Biological Activity and Signaling Pathways
The primary biological activity reported for 2'-O-Coumaroyl-(S)-aloesinol is its inhibitory effect on β-secretase (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's disease patients.
BACE1 Inhibition
In the study by Lv et al. (2008), 2'-O-Coumaroyl-(S)-aloesinol was evaluated for its ability to inhibit BACE1 activity in vitro. While it did not show significant inhibitory activity at the tested concentrations, its discovery as part of a class of BACE1-inhibiting compounds from Aloe species is noteworthy. The study suggested that the presence and position of the coumaroyl group on the sugar moiety could influence the inhibitory potential of these chromone glycosides.
BACE1 Signaling Pathway
The inhibition of BACE1 by natural compounds like 2'-O-Coumaroyl-(S)-aloesinol and its analogs represents a promising therapeutic strategy for Alzheimer's disease. By blocking BACE1, the initial cleavage of the amyloid precursor protein (APP) is prevented, thereby reducing the downstream production of neurotoxic Aβ peptides.
